5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2F3N3O/c1-20-11(7(5-18)10(19-20)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCMQQIOXCPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Cyclization to form the pyrazole ring: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization with a suitable reagent to form the pyrazole ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Agricultural Applications
The primary application of this compound lies in its potential as a herbicide . Research indicates that it may inhibit specific enzymes involved in plant growth, thereby affecting the biochemical pathways crucial for plant development.
Case Studies
A study highlighted the herbicidal efficacy of related pyrazole derivatives, demonstrating significant inhibition of weed growth under controlled conditions. The findings suggest that the incorporation of the dichlorophenoxy and trifluoromethyl groups enhances the herbicidal activity compared to other compounds lacking these substituents.
Pharmaceutical Applications
Beyond agriculture, 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile shows promise in the pharmaceutical sector:
Antimicrobial Activity
Research indicates that compounds within this class may possess antimicrobial properties. The structure allows for interaction with microbial metabolic pathways, potentially leading to cell death or growth inhibition.
Potential Drug Development
The unique combination of functional groups may facilitate the development of new pharmaceuticals targeting specific diseases, particularly those related to fungal infections or resistant bacterial strains.
Environmental Impact
Given its use in agriculture, understanding the environmental impact of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is crucial. Studies have shown that such compounds can degrade into more persistent and potentially toxic byproducts, necessitating careful management during application and disposal .
Synthesis and Characterization
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions under controlled conditions. Techniques such as refluxing, crystallization, and chromatography are employed to achieve high purity and yield.
Synthesis Overview
- Combine appropriate reagents under controlled temperature.
- Employ purification techniques to isolate the desired product.
- Characterize using spectroscopic methods (e.g., NMR, IR) to confirm structure.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group; carboxylic acid | Antibacterial properties |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | Methyl instead of dichlorophenoxy | Herbicidal activity |
| 5-(2-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | Chlorophenoxy group; similar trifluoromethyl | Potentially lower herbicidal efficacy |
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, disrupt cell membrane integrity, or interfere with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.
Methyl 2,4-dichlorophenoxyacetate: A related compound used in the synthesis of various agrochemicals.
Uniqueness
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of dichlorophenoxy, methyl, trifluoromethyl, and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and biological activity compared to similar compounds.
Biological Activity
5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by data tables and relevant research findings.
The compound's chemical formula is with a molecular weight of 339.1 g/mol. It has a melting point range of 127.5 to 129 °C . The structure features a dichlorophenoxy group and a trifluoromethyl group, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested moderate antibacterial activity for some derivatives .
- A comparative study highlighted that while some pyrazole derivatives showed promising results against MRSA, others demonstrated limited efficacy .
Cytotoxicity
The cytotoxic effects of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have also been investigated:
- Cell Line Studies : The compound was tested on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). Results indicated that certain concentrations led to significant cytotoxic effects, suggesting potential as an anticancer agent .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined in these studies, revealing that the compound's effectiveness varies significantly depending on the cell line and concentration used.
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of electron-withdrawing groups (like trifluoromethyl) enhances its interaction with biological targets. This could potentially lead to disruption in cellular processes such as DNA replication or protein synthesis .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 32 | Moderate |
| Compound B | E. coli | 64 | Low |
| Compound C | P. aeruginosa | 16 | High |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HT-29 | 25 | Significant |
| Jurkat | 15 | High |
| MCF-7 | 30 | Moderate |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy against clinically relevant pathogens. The study revealed that modifications in the chemical structure significantly influenced antimicrobial potency.
Case Study 2: Cytotoxic Analysis
Another investigation focused on the cytotoxic properties of this pyrazole derivative on various cancer cell lines. The findings indicated that the compound could induce apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.
Q & A
Q. What are the established synthetic routes for 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and what key reaction parameters influence yield?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
- Vilsmeier–Haack reaction : Used to introduce formyl groups into the pyrazole ring, as demonstrated in analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis) .
- Halogenation and functionalization : Chlorination or fluorination at specific positions using reagents like POCl₃ or Selectfluor®. Key parameters : Temperature control (60–120°C), solvent polarity (DMF, THF), and catalyst selection (e.g., Lewis acids) critically affect yield and purity.
Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?
- NMR : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR; δ ~3.5–4.5 ppm in ¹H NMR for adjacent protons) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z ~392 for C₁₃H₈Cl₂F₃N₃O) .
- X-ray crystallography : Used to confirm the planar pyrazole ring and spatial arrangement of substituents, as seen in structurally related ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring affect the compound’s bioactivity, particularly its interaction with GABA-gated chloride channels?
- The 2,4-dichlorophenoxy group enhances binding affinity to insect GABA receptors, as observed in fipronil analogs (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, a known GABA antagonist) .
- Trifluoromethyl groups increase lipophilicity, improving membrane permeability and target engagement. Substitution at the 4-position (carbonitrile) stabilizes the molecule via hydrogen bonding with receptor residues .
Q. What strategies resolve contradictions in reported biological efficacy across studies, such as varying IC₅₀ values against target enzymes?
- Assay standardization : Differences in enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) can skew results. Validate protocols using positive controls like fipronil .
- Impurity profiling : Trace byproducts (e.g., des-cyano derivatives) may interfere with activity. Employ HPLC-MS to ensure ≥98% purity .
- Computational docking : Compare binding modes in silico to identify structural determinants of potency discrepancies .
Q. What in silico approaches predict the compound’s environmental fate and toxicity, and how do they align with experimental data?
- QSAR models : Predict biodegradation pathways and ecotoxicity using parameters like logP (estimated ~3.5) and topological polar surface area (~75 Ų) .
- Molecular dynamics simulations : Assess persistence in soil/water by modeling hydrolysis rates of the carbonitrile group, corroborated by experimental half-life studies (e.g., t₁/₂ = 30–60 days in aerobic soils) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
